1-[2-[[2-[2-[2-[6-[2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
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Overview
Description
The compound “1-[2-[[2-[2-[2-[6-[2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide” is a complex organic molecule that features multiple functional groups, including sulfonylamino, pyrazolopyrimidine, morpholine, and thiazole moieties. This compound is likely to have significant biological activity due to its intricate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:
Formation of the pyrazolopyrimidine core: This could involve cyclization reactions starting from appropriate precursors.
Introduction of the sulfonylamino group: This might be achieved through sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the morpholine ring: This could be done via nucleophilic substitution reactions.
Incorporation of the thiazole ring: This might involve cyclization reactions using thioamides and haloketones.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The sulfonylamino group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonylamino group would yield an amine.
Scientific Research Applications
This compound could have a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a catalyst or intermediate in industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, it might inhibit a particular enzyme or receptor, leading to downstream effects on cellular processes. The pyrazolopyrimidine core could interact with kinase enzymes, while the sulfonylamino group might interact with protein targets.
Comparison with Similar Compounds
Similar Compounds
- **1-[2-[[2-[2-[2-[6-[2-[[6-[4-[(2-chloro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- **1-[2-[[2-[2-[2-[6-[2-[[6-[4-[(2-bromo-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural elements, which could confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C57H73FN10O11S2 |
---|---|
Molecular Weight |
1157.4 g/mol |
IUPAC Name |
1-[2-[[2-[2-[2-[6-[2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H73FN10O11S2/c1-37-10-19-46(58)48(28-37)81(73,74)66-42-17-15-41(16-18-42)52-63-53-45(31-61-65-53)55(64-52)79-34-44-33-67(21-23-78-44)20-8-6-7-9-22-75-24-25-76-26-27-77-35-49(70)62-51(57(3,4)5)56(72)68-32-43(69)29-47(68)54(71)59-30-39-11-13-40(14-12-39)50-38(2)60-36-80-50/h10-19,28,31,36,43-44,47,51,66,69H,6-9,20-27,29-30,32-35H2,1-5H3,(H,59,71)(H,62,70)(H,61,63,64,65) |
InChI Key |
RTFQFPZKDYMMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CN(CCO5)CCCCCCOCCOCCOCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |
Origin of Product |
United States |
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